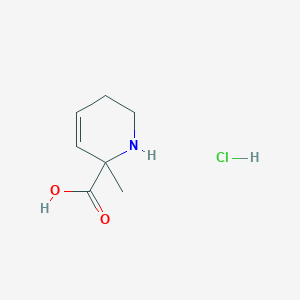

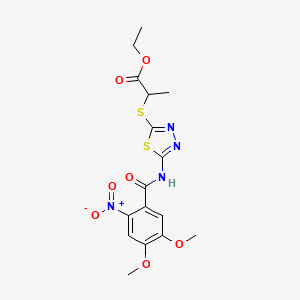

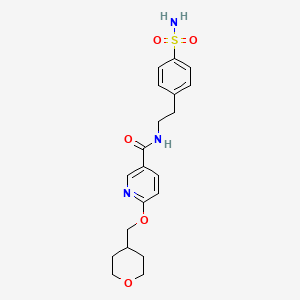

6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methylpyridine-2-carboxylic acid, also known as 2-Carboxy-6-methylpyridine or 6-Methylpicolinic acid, is a heterocyclic building block . It belongs to the class of compounds known as pyridinecarboxylic acids .

Synthesis Analysis

While specific synthesis methods for “6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid;hydrochloride” were not found, related compounds such as nitropyridines can be synthesized by reacting pyridine and substituted pyridines with N2O5 in an organic solvent .Molecular Structure Analysis

The empirical formula for 6-Methylpyridine-2-carboxylic acid is C7H7NO2, and its molecular weight is 137.14 .Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methylpyridine-2-carboxylic acid include a boiling point of 100 °C/4.5 mmHg (lit.) and a melting point of 120-127 °C (lit.) .Applications De Recherche Scientifique

Reactivity and Coordination Chemistry

"6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid; hydrochloride" shows significant potential in the field of coordination chemistry. For example, Ghosh et al. (2004) studied the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, revealing the formation of various coordination polymers depending on the reaction conditions. This research highlights the acid's versatility in forming complex structures with metal ions, which could be leveraged in the development of new materials or catalysts (Ghosh, Savitha, & Bharadwaj, 2004).

Structural Characterization Tools

Research by Irvine, Cooper, and Thornburgh (2008) emphasizes the utility of 6-methyl derivatives of pyridine carboxylic acids in analytical chemistry, particularly using NMR techniques to characterize chlorinated organic compounds. The one-bond chlorine-isotope effect in 13C NMR was demonstrated as an effective tool for identifying chlorinated carbons, suggesting that compounds like "6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid; hydrochloride" can serve as valuable models or reagents in spectroscopic analysis (Irvine, Cooper, & Thornburgh, 2008).

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The formation of lanthanide helicate coordination polymers into 3D metal-organic framework structures by reacting pyridine-2,6-dicarboxylic acid with lanthanide nitrate salts under specific conditions showcases another application. Such compounds are studied for their potential in gas storage, separation technologies, and catalysis. The ability to form intricate 3D structures with specific metal ions points to the acid's role in designing new MOFs with tailored properties (Ghosh & Bharadwaj, 2004).

Antimicrobial Agents

Al-Omar and Amr (2010) have explored the antimicrobial potential of pyridine-bridged bis-carboxamide Schiff bases, indicating that derivatives of pyridine carboxylic acids, such as "6-Methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid; hydrochloride," could be synthesized and evaluated for their bactericidal and fungicidal activities. This research suggests the potential for developing new antimicrobial agents from pyridine carboxylic acid derivatives (Al-Omar & Amr, 2010).

Propriétés

IUPAC Name |

6-methyl-2,3-dihydro-1H-pyridine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-7(6(9)10)4-2-3-5-8-7;/h2,4,8H,3,5H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENHRGWJZALDMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CCCN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2706486.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2706491.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(3-fluoro-4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2706497.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2706498.png)

![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2706505.png)